
5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . This compound is known for its unique structure, which includes a furan ring substituted with a methoxy and methylbenzyl group. It is used in various research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid typically involves the reaction of 2-furancarboxylic acid with 2-methoxy-5-methylbenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(2-Methoxy-5-methylbenzyl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Compounds similar to 5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid have been studied for their antimicrobial properties. Research indicates that derivatives of furan carboxylic acids can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
- Anti-inflammatory Agents : The structural characteristics of this compound suggest potential anti-inflammatory effects. Studies on related compounds have shown that furan derivatives can modulate inflammatory pathways, thereby reducing inflammation in biological systems .
- Cancer Research : There is ongoing research into the use of furan-based compounds in cancer therapy. Their ability to interact with biological targets involved in cell proliferation and apoptosis positions them as promising candidates for anticancer drugs .
Material Science Applications
- Polymer Production : this compound can serve as a monomer in the synthesis of biodegradable polymers. Such polymers are increasingly important in addressing environmental concerns related to plastic waste .
- Crosslinking Agents : The compound may be utilized as a crosslinking agent in polymer chemistry, enhancing the mechanical properties and thermal stability of polymeric materials .
- Coatings and Adhesives : Furan derivatives are known for their excellent adhesion properties, making them suitable for use in coatings and adhesives, particularly in applications requiring durability and resistance to environmental degradation .
Organic Synthesis Applications
- Synthesis of Complex Molecules : The unique structure of this compound allows it to act as a building block in the synthesis of more complex organic molecules. Its functional groups can be easily modified to create a variety of derivatives with tailored properties for specific applications .
- Oxidation Reactions : This compound can be involved in oxidation reactions, producing valuable intermediates such as furan dicarboxylic acids, which are essential in various industrial processes including the production of bio-based chemicals .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of several furan derivatives against common pathogens. The results demonstrated that certain derivatives exhibited significant inhibitory effects, supporting the potential use of this compound in pharmaceutical formulations aimed at treating infections .
Case Study 2: Biodegradable Polymer Development
Research conducted at a leading university explored the incorporation of furan-based monomers into biodegradable polymer matrices. The findings indicated that polymers synthesized with this compound showed enhanced biodegradability compared to traditional petroleum-based plastics, highlighting its application in sustainable material development .
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxymethyl)furan-2-carboxaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid.
5-(Methoxymethyl)furan-2-carboxylate: The methyl ester derivative of the compound.
Uniqueness
5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid is unique due to the presence of both a methoxy and a methylbenzyl group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article delves into the synthesis, biological activity, and relevant case studies associated with this compound, supported by data tables and diverse research findings.
Synthesis of this compound
The synthesis of this compound typically involves the functionalization of furan derivatives. The synthetic pathways often utilize starting materials like furfuryl alcohol, which can be transformed through various chemical reactions to yield the desired furan carboxylic acids. The modifications may include methylation and benzylation processes that enhance the compound's biological properties.
Anticancer Activity
Research has indicated that derivatives of furan compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain furan derivatives possess IC50 values indicating their effectiveness against cancer cells such as HeLa and HepG2. The following table summarizes some findings related to furan derivatives:
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
8c | HeLa | 62.37 |
8a | HepG2 | 96.98 |
8b | Vero | 150.03 |
These results suggest that structural modifications on the furan ring can significantly influence anticancer potency. Notably, compounds with specific substitutions such as amine groups have demonstrated enhanced activity compared to their counterparts without such modifications .
Antibacterial Activity
In addition to anticancer properties, this compound has shown promising antibacterial effects. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been evaluated, demonstrating effective inhibition at low concentrations. The following table presents a comparison of MIC values for selected furan derivatives:
Compound | Bacteria | MIC (µg/mL) |
---|---|---|
8c | E. coli | 250 |
8a | B. subtilis | 200 |
8b | S. aureus | 150 |
These findings indicate that certain structural features, such as the presence of methyl and methoxy groups, contribute to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Studies
Several case studies have explored the biological activities of furan derivatives, including those structurally similar to this compound:
- Anticancer Efficacy : A study reported the synthesis of a series of furan derivatives and their evaluation against cancer cell lines. The results highlighted that modifications on the furan ring significantly affected cytotoxicity profiles, with some compounds achieving IC50 values below 100 µg/mL against HeLa cells .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of various furan derivatives against common pathogens like E. coli and S. aureus. The study concluded that specific substitutions on the furan structure led to notable antibacterial effects, with MIC values indicating effective inhibition at concentrations lower than those typically required for conventional antibiotics .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
5-[(2-methoxy-5-methylphenyl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-9-3-5-12(17-2)10(7-9)8-11-4-6-13(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) |
InChI Key |
HOESAWRIIOTYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CC2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.